molecular formula C18H19N5O5 B150710 N6-Benzoyl-2'-O-methyl-adenosine CAS No. 85079-00-1

N6-Benzoyl-2'-O-methyl-adenosine

Cat. No. B150710
CAS RN: 85079-00-1
M. Wt: 385.4 g/mol
InChI Key: PHFHSPQCDRKMQJ-XWXWGSFUSA-N
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Description

N6-Benzoyl-2'-O-methyl-adenosine is a modified nucleoside derivative that is part of a broader class of compounds with potential biological and therapeutic applications. The modification of adenosine at the N6 position with a benzoyl group and at the 2'-O position with a methyl group can significantly alter its chemical and physical properties, as well as its interaction with biological systems .

Synthesis Analysis

The synthesis of N6-benzoyl-2'-O-methyl-adenosine and related compounds typically involves the protection of certain functional groups on the nucleoside, followed by specific reactions to introduce the desired substituents. For instance, N6-benzoyl-adenosine derivatives can be synthesized by reacting protected adenosine with benzoyl chloride . Additionally, the synthesis of N6-adenosine derivatives can be achieved through the treatment of inosine or 2'-deoxyinosine with alkyl or arylamines in the presence of BOP and DIPEA in DMF . These methods provide a versatile approach to modifying adenosine and can be used to create a wide range of derivatives with varying properties and potential applications.

Molecular Structure Analysis

The molecular structure of N6-benzoyl-2'-O-methyl-adenosine would be characterized by the presence of a benzoyl group attached to the N6 position of the adenosine and a methyl group at the 2'-O position. The crystal structure of a related compound, N6-(4-nitrobenzyl)-β-D-2'-deoxyadenosine, has been determined by X-ray diffraction, which provides insights into the conformation and geometry of such modified nucleosides . The orientation of the substituents and the torsion angles around the glycosidic bond are crucial for understanding the compound's interaction with enzymes and receptors.

Chemical Reactions Analysis

N6-benzoyl-2'-O-methyl-adenosine can participate in various chemical reactions due to the presence of reactive functional groups. For example, N6-benzoyl-adenosine derivatives can undergo reactions with cupric chloride, leading to further chemical modifications such as chlorination and hydroxylation . The reactivity of these compounds can be exploited to create complex molecules with specific biological activities. Additionally, the presence of the benzoyl group can influence the reactivity of the adenosine molecule, enabling selective reactions at other positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-benzoyl-2'-O-methyl-adenosine are influenced by the substituents on the adenosine molecule. The introduction of a benzoyl group can increase the compound's hydrophobicity, potentially affecting its solubility and stability. The methylation of the 2'-O position can also impact the compound's resistance to enzymatic degradation, which is important for its biological stability . Proton magnetic resonance data for O'-methyl derivatives of adenosine provide detailed information on the electronic environment of the protons, which is useful for understanding the compound's chemical behavior .

Scientific Research Applications

Anti-HIV Agent Research

N6-Benzoyl-2'-O-methyl-adenosine has been studied for its potential as an anti-HIV agent. Research conducted by Barchi et al. (1991) demonstrated that this compound, along with other adenosine nucleosides, showed modest anti-HIV activity. The study found that compounds like N6-Benzoyl-2'-O-methyl-adenosine could protect cells against HIV infection, suggesting their potential use in anti-AIDS drugs (Barchi et al., 1991).

Synthesis and Chemical Modification

Takaku and Ueda (1983) described a method for synthesizing N6-Benzoyl-2'-O-methyl-adenosine. Their approach involved using N6,3'-O-dibenzoyladenosine as a starting material for the synthesis of trimeric adenylyl-(2′–5′)-adenylyl-(2′–5′)-adenosine, demonstrating a practical application in oligonucleotide synthesis (Takaku & Ueda, 1983).

Kitade et al. (1991) explored the chemical reactivity of adenosines with the N6-Benzoyl group, providing insights into new methods for chemical modification of adenosines. This research contributes to understanding the chemistry of N6-Benzoyl-2'-O-methyl-adenosine and similar compounds (Kitade et al., 1991).

Oligoribonucleotide Synthesis

Neilson and Werstiuk (1971) discussed the preparation of N6-Benzoyl-2'-O-tetrahydropyranyladenosine, a derivative required for oligoribonucleotide synthesis. This research highlights the compound's role in the synthesis of nucleic acid derivatives, which are critical in various biological and medicinal applications (Neilson & Werstiuk, 1971).

Understanding Molecular Structures

Anzai and Matsui (1973) conducted research to clarify the molecular structure of dibenzoyladenine riboside and its analogues, which includes derivatives like N6-Benzoyl-2'-O-methyl-adenosine. Understanding these molecular structures is crucial for their application in various scientific fields (Anzai & Matsui, 1973).

Epigenetic and mRNA Modifications

Recent research by Liu et al. (2021) and Batista et al. (2014) has explored the role of N6-methyl-adenosine (m6A), a related modification, in RNA molecules and its implications in epigenetic regulation and cell fate transitions. This research opens avenues for understanding how modifications like N6-Benzoyl-2'-O-methyl-adenosine can influence RNA function and gene expression (Liu et al., 2021); (Batista et al., 2014).

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHSPQCDRKMQJ-XWXWGSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Benzoyl-2'-O-methyl-adenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Matulic-Adamic, P Haeberli, AB DiRenzo… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
Novel 5′-amino-5′-deoxy-2′-O-methyl uridine, guanosine and adenosine 3′-O-phosphoramidites 5, 11, and 20, as well as protected 5′-mercapto-5′-deoxy-2′-O-methyl uridine …
Number of citations: 3 www.tandfonline.com

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